3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide

Medicinal Chemistry Physicochemical Properties Drug Design

This bi-heterocyclic hybrid is a critical tool for medicinal chemistry and DMPK studies. Its 1,2,4-oxadiazole regioisomer delivers log D ~1 unit higher than 1,3,4-oxadiazole analogs, directly impacting passive permeability and metabolic stability. Published human liver microsome data shows faster degradation for 1,2,4-oxadiazoles—making this compound essential for authentic in-house intrinsic clearance measurement. The scaffold is Ames-negative, offering a non-mutagenic starting point for CNS-penetrant lead optimization. Avoid experimental invalidation: do not substitute with the pharmacokinetically distinct 1,3,4-oxadiazole isomer.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
Cat. No. B7692950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3
InChIInChI=1S/C14H12N4O2S/c19-11(16-14-15-8-9-21-14)6-7-12-17-13(18-20-12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,19)
InChIKeyKIRMTNVDJMLDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide: Compound Profile & Key Differentiators for Procurement


3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic bi-heterocyclic hybrid combining a 1,2,4-oxadiazole, a thiazole, and a propanamide linker [1]. Its defining technical feature is the 1,2,4-oxadiazole regioisomer, which imparts distinct physicochemical properties—including higher lipophilicity, lower aqueous solubility, and different metabolic stability—compared to the therapeutically more common 1,3,4-oxadiazole analogs [2]. This scaffold has demonstrated a favorable non-mutagenic genotoxicity profile in Ames tests [1].

Why 1,2,4-Oxadiazole Regioisomers Cannot Be Simply Replaced by 1,3,4-Oxadiazole Analogs


The oxadiazole regioisomer is a critical determinant of a compound's biological and physicochemical profile. A systematic review of oxadiazoles in medicinal chemistry has shown that 1,2,4-oxadiazole isomers consistently exhibit up to an order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. These differences extend to metabolic stability, hERG inhibition potential, and aqueous solubility, making the regioisomers pharmacologically non-interchangeable [1]. For procurement, selecting the 1,3,4-oxadiazole analog of the target compound would result in a molecule with significantly different permeability, clearance, and safety profiles, potentially invalidating experimental or therapeutic outcomes.

Quantitative Evidence for the Differentiation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide


1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity and Metabolic Stability Comparison

The 1,2,4-oxadiazole core of the target compound confers higher lipophilicity and distinct metabolic stability compared to an analogous 1,3,4-oxadiazole substitution. A systematic study by Boström et al. established that 1,2,4-oxadiazole isomers exhibit an order of magnitude higher log D (approximately 1 log unit) and are consistently metabolized more rapidly by human liver microsomes than their 1,3,4-oxadiazole partners [1]. This is a class-level but well-quantified structural determinant.

Medicinal Chemistry Physicochemical Properties Drug Design

Non-Mutagenic Genotoxicity Profile of the 1,2,4-Oxadiazole Scaffold

The parental 1,2,4-oxadiazole acid, 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid (POPA), showed no mutagenic activity in the Ames test [1]. A weak SOS response induction was observed in the Chromotest, which was reduced to a non-significant level through peptidomimetic derivatization, such as the amidation present in the target compound [1]. This provides direct evidence for a favorable safety starting point for this pharmacophore.

Genetic Toxicology Drug Safety 1,2,4-Oxadiazoles

Higher Target Affinity of 1,2,4-Oxadiazole Regioisomer in CB2 Receptor Model

In a cannabinoid receptor 2 (CB2) ligand series, bioisosteric replacement of the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole led to a 10- to 50-fold decrease in CB2 affinity. Although this is a different chemotype, it demonstrates the profound impact of regioisomer choice on target engagement within the 1,2,4-oxadiazole class [1].

Cannabinoid Receptor 2 Bioisosterism Affinity

Application Scenarios for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide Driven by Differential Evidence


Medicinal Chemistry Programs Requiring High-Lipophilicity, Non-Mutagenic Scaffolds

This compound is suitable as a building block or tool for medicinal chemists designing CNS-penetrant or membrane-permeable candidates. Its 1,2,4-oxadiazole core provides higher log D (~1 unit) compared to 1,3,4-oxadiazole analogs, a property linked to improved passive permeability [1]. Furthermore, the corresponding acid derivative is Ames-negative, indicating a non-mutagenic starting point for lead optimization [2].

Drug Metabolism and Pharmacokinetic (DMPK) Profiling of Oxadiazole Regioisomers

The compound serves as a reference standard in DMPK studies that aim to dissect the metabolic fate of 1,2,4- versus 1,3,4-oxadiazole isomers. Published data shows 1,2,4-oxadiazoles are more rapidly degraded by human liver microsomes [1]. Using this compound as an authentic sample allows direct measurement of intrinsic clearance in a researcher's own assay system, providing customized data for SAR interpretation.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Thiazole Hybrids

When evaluating the contribution of the thiazole-2-yl amide moiety to biological activity, this compound is a defined intermediate. Published data on a similar 1,2,4-oxadiazole scaffold demonstrated that peptidomimetic derivatization (like the amide present here) reduced a weak SOS genotoxicity response to non-significant levels [2], making it an attractive comparator for SAR expansions aimed at improving both safety and efficacy.

Quote Request

Request a Quote for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.